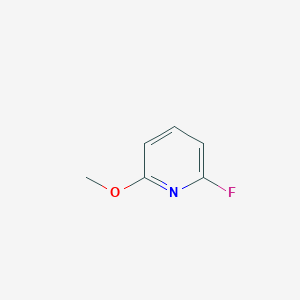

2-Fluoro-6-methoxypyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZOFECOOLMHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558611 | |

| Record name | 2-Fluoro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116241-61-3 | |

| Record name | 2-Fluoro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-methoxypyridine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Fluoro-6-methoxypyridine (CAS No. 116241-61-3), a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthetic routes, reactivity, and key applications of this important intermediate, grounding all claims in authoritative references.

Introduction: The Strategic Importance of this compound

Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The strategic functionalization of the pyridine ring is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[2] this compound has emerged as a particularly valuable intermediate due to the unique interplay of its substituents.

The molecule features a fluorine atom at the 2-position, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, and a methoxy group at the 6-position.[3] The strong electron-withdrawing inductive effect of the fluorine atom activates the pyridine ring for nucleophilic attack, while the electron-donating methoxy group modulates the ring's electronics and can influence molecular conformation and metabolic stability.[2][3] This distinct electronic arrangement makes this compound a highly sought-after precursor for constructing complex, biologically active molecules, particularly in the fields of oncology and neuroscience.[4][5][6]

Physicochemical and Safety Data

Accurate physical and safety data are paramount for the effective and safe handling of any chemical intermediate. The key properties of this compound are summarized below.

Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 116241-61-3 | [7] |

| Molecular Formula | C₆H₆FNO | [7] |

| Molecular Weight | 127.12 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| SMILES | COC1=NC(=CC=C1)F | [7] |

| InChIKey | PKZOFECOOLMHMG-UHFFFAOYSA-N | [7] |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 185 - 187 °C | [3] |

| Density | 1.146 g/cm³ | [3] |

| Refractive Index | 1.495 | [3] |

| Solubility | Slightly soluble in water | [3] |

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

GHS Hazard Classification:

-

Hazard Statements:

-

Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry, well-ventilated area away from ignition sources.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the selective nucleophilic substitution of a di-halogenated pyridine precursor. The following protocol is based on established methodologies for the synthesis of substituted methoxypyridines.[4]

Synthetic Workflow Diagram

The following diagram illustrates a plausible and widely utilized synthetic strategy starting from a di-substituted pyridine.

Caption: General workflow for synthesizing this compound via SNAr.

Experimental Protocol: Synthesis from 2,6-Difluoropyridine

This protocol describes a representative method for the monosubstitution of 2,6-difluoropyridine with sodium methoxide. The key to success is controlling the stoichiometry to favor monosubstitution over the undesired disubstitution product (2,6-dimethoxypyridine).

Materials:

-

2,6-Difluoropyridine (1.0 eq)

-

Sodium methoxide (0.95 - 1.0 eq)

-

Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluoropyridine (1.0 eq) and anhydrous methanol. Cool the solution to 0 °C in an ice bath.

-

Nucleophile Addition: Slowly add a solution of sodium methoxide (0.95 eq) in methanol to the stirred reaction mixture. Using slightly less than one equivalent of the nucleophile minimizes the formation of the di-substituted byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Causality: The choice of 2,6-difluoropyridine as a starting material is strategic; fluorine is a highly effective leaving group for SNAr on electron-deficient rings.[8] The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electronegative nitrogen atom in the pyridine ring. Controlling the stoichiometry and temperature is critical to achieve high selectivity for the desired mono-substituted product.

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound in synthesis stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions at the C2 position.

The SNAr Mechanism

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is enhanced by the inductive effect of the C2-fluorine atom, making the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.[9] The reaction proceeds through a two-step addition-elimination mechanism, although concerted mechanisms have also been proposed for certain systems.[9]

Step 1: Nucleophilic Attack A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the C2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom.

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group, resulting in the substituted pyridine product.

Reactivity Diagram: SNAr with an Amine Nucleophile

Caption: Mechanism of SNAr on this compound with an amine.

Scope of Reactivity

This SNAr reactivity is highly versatile, allowing for the introduction of a wide array of functional groups. Common transformations include:

-

Amination: Reaction with primary or secondary amines to form 2-amino-6-methoxypyridine derivatives. This is a cornerstone reaction for building complex drug scaffolds.

-

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form 2-alkoxy- or 2-aryloxy-6-methoxypyridines.

-

Thiolation: Reaction with thiols to introduce sulfur-containing moieties.

-

Carbon-Carbon Bond Formation: Reactions with soft carbon nucleophiles, such as enolates or organometallic reagents, can also occur under specific conditions.

Spectroscopic Analysis and Characterization

While experimental spectra for this compound are not widely published in peer-reviewed literature, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following section provides an expert interpretation of the expected spectral data based on the known effects of the substituents and data from analogous structures.[2]

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Three aromatic signals: A triplet (~7.7-7.9 ppm) for H4, and two doublets of doublets for H3 (~6.4-6.6 ppm) and H5 (~6.7-6.9 ppm), showing characteristic H-F and H-H couplings. One singlet: A sharp singlet for the methoxy protons (-OCH₃) around 3.9-4.0 ppm. |

| ¹³C NMR | Six distinct signals: Two signals at very low field for C2 and C6 (~163-166 ppm) due to attachment to heteroatoms, with C2 showing a large ¹JCF coupling. Three signals in the aromatic region for C3, C4, and C5 (~100-145 ppm), each showing smaller through-bond C-F couplings. One signal for the methoxy carbon (-OCH₃) around 54-56 ppm. |

| ¹⁹F NMR | A single resonance is expected in the typical range for fluoropyridines. The signal will likely be a multiplet due to coupling with the H3 and H5 protons. |

| IR Spectroscopy | C-F Stretch: A strong band around 1250-1300 cm⁻¹. Aromatic C=C/C=N Stretch: Multiple bands in the 1450-1650 cm⁻¹ region. C-O Stretch: A strong band around 1020-1050 cm⁻¹ (asymmetric) and ~1250 cm⁻¹ (symmetric). C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 127. Fragmentation would likely involve loss of a methyl radical (-CH₃) to give a peak at m/z = 112, or loss of formaldehyde (-CH₂O) to give a peak at m/z = 97. |

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile building block for synthesizing high-value, complex molecules.

Medicinal Chemistry and Kinase Inhibitors

Dysregulation of protein kinases is a key factor in many diseases, particularly cancer.[5][6] Consequently, kinase inhibitors are a major class of therapeutic agents. The 2-aminopyridine scaffold is a well-established "hinge-binding" motif that can effectively target the ATP-binding site of many kinases.

This compound is an ideal starting material for creating libraries of 2-aminopyridine derivatives. Through SNAr reactions, a diverse range of amine-containing fragments can be readily installed at the 2-position. This allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) to optimize inhibitor potency, selectivity, and drug-like properties.[4]

Agrochemicals and Materials Science

Beyond pharmaceuticals, the substituted pyridine core is also important in the development of modern agrochemicals, such as fungicides and pesticides.[3] The unique electronic properties imparted by the fluoro and methoxy groups can lead to compounds with enhanced biological activity and favorable environmental profiles. In materials science, these heterocycles can be incorporated into polymers or organic light-emitting diodes (OLEDs) to create materials with specific electronic or photophysical properties.[3]

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is defined by its predictable and efficient reactivity in nucleophilic aromatic substitution. The strategic placement of a fluorine leaving group and a methoxy modulating group on the electron-deficient pyridine ring provides a reliable platform for the synthesis of complex molecular architectures. Its widespread use in the synthesis of kinase inhibitors underscores its importance in modern drug discovery, enabling the rapid generation of novel compounds to probe biological systems and develop next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any scientist looking to leverage this key building block in their research.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | Properties, Uses, Safety Data, Supplier in China [pipzine-chem.com]

- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C6H6FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis, characterization and biological evaluation of six highly cytotoxic ruthenium(ii) complexes with 4'-substituted-2,2':6',2''-terpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Fluoro-6-methoxypyridine (CAS No. 116241-61-3)

This guide provides a comprehensive technical overview of 2-Fluoro-6-methoxypyridine, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical properties, reactivity, applications, and safety protocols, grounding all claims in authoritative scientific literature.

Introduction and Core Properties

This compound, registered under CAS number 116241-61-3, is a substituted pyridine derivative that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules.[1] Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring, make it a valuable synthon in medicinal chemistry and materials science.[2]

The strategic placement of the fluoro and methoxy groups at the 2 and 6 positions, respectively, imparts a distinct reactivity profile, influencing its role in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This guide will explore the fundamental chemistry of this compound and provide practical insights into its application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 116241-61-3 | [1] |

| Molecular Formula | C₆H₆FNO | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 185 - 187 °C | [2] |

| Density | 1.146 g/cm³ | [2] |

| Refractive Index | 1.4750-1.4800 @ 20°C | [3] |

| Solubility | Slightly soluble in water; soluble in common organic solvents. | [2] |

Synthesis of this compound: A Proposed Protocol

While various synthetic strategies for fluorinated and methoxylated pyridines exist, a prevalent and industrially scalable approach involves the nucleophilic aromatic substitution (SNAr) on a readily available di-halogenated pyridine precursor. The following protocol is a scientifically grounded proposal based on established methodologies for similar compounds, such as the Halex process.[4]

Causality of Experimental Choices

The choice of 2,6-difluoropyridine as a starting material is predicated on the higher reactivity of the C-F bond at the 2-position towards nucleophilic attack, which is further activated by the electron-withdrawing nature of the pyridine nitrogen. Sodium methoxide is a strong, yet cost-effective, nucleophile for introducing the methoxy group. A polar aprotic solvent like DMSO is selected to enhance the solubility of the reagents and facilitate the SNAr reaction. The reaction temperature is a critical parameter; it must be high enough to overcome the activation energy but controlled to minimize side reactions.

Proposed Experimental Protocol: Synthesis from 2,6-Difluoropyridine

Reaction: Nucleophilic aromatic substitution of 2,6-difluoropyridine with sodium methoxide.

Materials:

-

2,6-Difluoropyridine

-

Sodium methoxide

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Toluene

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet, add sodium methoxide (1.0 equivalent).

-

Under a nitrogen atmosphere, add anhydrous DMSO to the flask and stir until the sodium methoxide is fully dissolved.

-

Slowly add 2,6-difluoropyridine (1.0 equivalent) to the solution at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with toluene (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to yield this compound as a colorless to light yellow liquid.

Visualization of the Synthetic Workflow

References

2-Fluoro-6-methoxypyridine reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 2-Fluoro-6-methoxypyridine

Abstract

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique electronic properties, stemming from the interplay between the electronegative fluorine atom, the methoxy group, and the electron-deficient pyridine core, impart a distinct reactivity profile. This guide provides an in-depth exploration of the molecule's stability and core reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and Palladium-Catalyzed Cross-Coupling reactions. By elucidating the principles that govern its chemical behavior and providing actionable experimental protocols, this document serves as a comprehensive resource for researchers aiming to leverage this valuable intermediate in complex molecular synthesis.

Physicochemical Properties and Stability

A thorough understanding of a reagent's physical properties and stability is paramount for its safe handling and effective use in synthesis.

1.1. Physical Data

This compound is typically a colorless to light yellow liquid at room temperature.[1] Its key physical properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | [2] |

| Molecular Weight | 127.12 g/mol | [2] |

| Boiling Point | 185 - 187 °C | [1] |

| Density | 1.146 g/cm³ | [1] |

| Flash Point | 72 °C | [1] |

| Refractive Index | 1.495 | [1] |

| CAS Number | 116241-61-3 | [2][3][4] |

1.2. Handling, Storage, and Stability

Proper storage is crucial for maintaining the integrity of this compound.

-

Storage Conditions : The compound should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.[3][5] Containers must be kept tightly sealed.[6]

-

Chemical Stability : It is stable under recommended storage conditions.[6] However, it is incompatible with strong oxidizing agents.[6]

-

Thermal Decomposition : Exposure to high heat, flames, or sparks should be avoided.[6] In the event of a fire, hazardous decomposition products can be formed, including carbon oxides, nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF).[6][7]

-

Safety Precautions : this compound is a flammable liquid and vapor.[2][8] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a chemical fume hood.[7]

Core Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electronic characteristics of its substituted pyridine ring. The ring nitrogen and the fluorine atom act as strong electron-withdrawing groups, rendering the ring electron-deficient and activating it towards specific transformations.

2.1. Nucleophilic Aromatic Substitution (SNAr)

SNAr is arguably the most prominent reaction pathway for this compound. The C2 position is highly activated towards nucleophilic attack due to the strong inductive effect of the adjacent fluorine atom and the resonance-stabilizing influence of the ring nitrogen.

Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring. In the subsequent step, aromaticity is restored by the expulsion of the fluoride ion, which is an excellent leaving group. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the superior leaving group ability of fluoride in this context.[9]

References

- 1. This compound | Properties, Uses, Safety Data, Supplier in China [pipzine-chem.com]

- 2. This compound | C6H6FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 116241-61-3 [sigmaaldrich.com]

- 4. This compound | 116241-61-3 [sigmaaldrich.com]

- 5. Pyridine, 2-fluoro-6-methoxy- (9CI) | 116241-61-3 [m.chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. chemical-label.com [chemical-label.com]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Comprehensive Guide to the Safe Handling of 2-Fluoro-6-methoxypyridine

For the diligent researcher and drug development professional, a profound understanding of a reagent's safety profile is not a matter of regulatory compliance, but a cornerstone of scientific excellence and personal safety. This guide provides an in-depth technical overview of the safe handling, storage, and emergency management of 2-Fluoro-6-methoxypyridine, moving beyond mere procedural lists to explain the causality behind safety protocols.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a versatile building block in medicinal chemistry and materials science.[1] However, its utility is matched by a distinct hazard profile that demands rigorous adherence to safety protocols. The primary hazards are well-documented and stem from its chemical structure and physical properties.[2]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Flammable liquid and vapor (Category 3): This classification indicates that the substance has a flashpoint that makes it a fire hazard under typical laboratory conditions.[2] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3]

-

Causes skin irritation (Category 2): Direct contact with the skin can lead to irritation.[2]

-

Causes serious eye irritation (Category 2): The substance can cause significant, but reversible, eye irritation upon contact.[2]

-

May cause respiratory irritation (Specific Target Organ Toxicity – Single Exposure, Category 3): Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[2]

Chemical and Physical Properties Overview

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | [2] |

| Molecular Weight | 127.12 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 180-190 °C | [1] |

| Flash Point | 72 °C | |

| Solubility | Soluble or slightly soluble in common organic solvents (e.g., ethanol, ether, dichloromethane) | [1] |

Exposure Controls and Personal Protection: A Multi-Layered Defense

Effective risk mitigation hinges on a multi-layered approach to exposure control, combining engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] This is critical to minimize the concentration of flammable vapors and to prevent inhalation.

-

Ignition Source Control: Given its flammability, all potential ignition sources (e.g., open flames, hot plates, static electricity) must be strictly excluded from the handling area. Use of explosion-proof electrical equipment is recommended.[3][4]

-

Eyewash Stations and Safety Showers: Readily accessible and tested eyewash stations and safety showers are mandatory in any laboratory where this chemical is handled.[3]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[4]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.

-

Lab Coat: A flame-resistant lab coat is recommended.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Safe Handling and Storage: Proactive Measures for Accident Prevention

Handling Protocols

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, containers should be properly grounded and bonded during transfer operations.[4]

-

Use of Non-Sparking Tools: Employ tools made from non-sparking materials (e.g., brass, bronze) when opening or handling containers.[4]

-

Avoid Inhalation and Contact: Handle the substance in a manner that minimizes the generation of vapors and aerosols. Avoid direct contact with skin, eyes, and clothing.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the chemical is used.[4]

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[4]

-

Container: Keep the container tightly closed when not in use.[4]

-

Incompatibilities: Store separately from strong oxidizing agents.[4]

Emergency Procedures: A Calm and Coordinated Response

A well-rehearsed emergency plan is critical to mitigating the consequences of an accident.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Response

The response to a spill should be dictated by its size and the immediate hazards it presents.

Caption: Minor Spill Response Workflow

References

- 1. This compound | Properties, Uses, Safety Data, Supplier in China [pipzine-chem.com]

- 2. This compound | C6H6FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Fluoro-6-methoxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This guide provides a detailed exploration of the solubility characteristics of 2-Fluoro-6-methoxypyridine, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document moves beyond simple data presentation. It delves into the physicochemical principles governing the solubility of this reagent, offering predictive insights and robust experimental protocols for its accurate determination. By synthesizing theoretical knowledge with practical, field-tested methodologies, this guide aims to empower researchers to optimize their synthetic and developmental workflows.

Introduction: The Strategic Importance of Solubility in Synthesis

This compound is a versatile heterocyclic compound frequently utilized in the synthesis of complex pharmaceutical agents. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, make it a valuable synthon. However, successful and scalable synthesis hinges on a thorough understanding of its behavior in solution. Solubility is not merely a physical constant; it is a critical parameter that dictates reaction efficiency, influences impurity profiles, and governs the feasibility of downstream processing, such as crystallization and formulation.

A comprehensive grasp of this compound's solubility profile enables chemists to:

-

Select Optimal Reaction Media: Ensuring complete dissolution of reactants is fundamental to achieving homogenous reaction conditions, thereby maximizing reaction rates and yields.

-

Streamline Purification Processes: Strategic solvent selection, based on differential solubility, is key to effective crystallization, extraction, and chromatographic purification.

-

Anticipate and Troubleshoot Scale-up Challenges: Solubility issues are a common hurdle during process scale-up. Proactive characterization can mitigate risks of precipitation and ensure process robustness.

This guide provides the foundational knowledge and practical tools necessary to navigate the solubility landscape of this important synthetic intermediate.

Physicochemical Properties Governing Solubility

To predict and understand the solubility of this compound, we must first examine its molecular structure and resulting physical properties. The principle of "like dissolves like" is the cornerstone of this analysis, where solubility is favored when the intermolecular forces of the solute and solvent are similar.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Significance for Solubility |

| Molecular Formula | C₆H₆FNO | Provides the elemental composition. |

| Molecular Weight | 127.12 g/mol | Influences the energy required to overcome the crystal lattice. |

| Boiling Point | 163-164 °C (at 760 mmHg) | Indicates relatively strong intermolecular forces in the liquid state. |

| Density | 1.178 g/cm³ | Useful for various concentration calculations. |

| Structure | See Figure 1 | The pyridine ring provides a polar core, while the fluorine and methoxy groups introduce specific electronic and steric effects. |

| Polarity | Moderately Polar | The electronegative nitrogen and fluorine atoms create a significant dipole moment, suggesting good solubility in polar aprotic and some protic solvents. |

| Hydrogen Bonding | Hydrogen Bond Acceptor | The nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors. It lacks a hydrogen bond donor. |

Analysis of Intermolecular Forces

The solubility of this compound is a result of the balance between several intermolecular forces:

-

Dipole-Dipole Interactions: The molecule possesses a notable dipole moment due to the electronegative fluorine and nitrogen atoms. This is the primary force driving its solubility in other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces will contribute to its solubility in nonpolar solvents, although to a lesser extent than dipole-dipole interactions.

-

Hydrogen Bonding: As a hydrogen bond acceptor, this compound can interact favorably with protic solvents (e.g., alcohols). However, its inability to act as a hydrogen bond donor will limit its solubility in highly structured hydrogen-bonding networks like water.

The interplay of these forces dictates the compound's affinity for different classes of organic solvents.

Predictive Solubility Profile in Common Organic Solvents

While exhaustive experimental data is not always publicly available, we can predict the solubility of this compound in various organic solvents based on its physicochemical properties. The following table provides a qualitative and predictive assessment.

Table 2: Predicted Solubility of this compound in Representative Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale (Based on Intermolecular Forces) |

| Polar Aprotic | Dichloromethane (DCM) | High | Strong dipole-dipole interactions between the C-Cl bonds of DCM and the polar pyridine ring. |

| Tetrahydrofuran (THF) | High | Favorable dipole-dipole interactions and potential for weak hydrogen bonding with the ether oxygen. | |

| Acetonitrile (MeCN) | High | Strong dipole-dipole interactions with the highly polar nitrile group. | |

| Dimethylformamide (DMF) | Very High | Excellent match of polarity and dipole-dipole interactions. | |

| Polar Protic | Methanol (MeOH) | High | Capable of hydrogen bonding (acceptor) with the solvent's hydroxyl group, alongside strong dipole-dipole interactions. |

| Ethanol (EtOH) | High | Similar to methanol, with a slight decrease in polarity. | |

| Nonpolar Aromatic | Toluene | Moderate | Pi-stacking interactions between the pyridine ring and the benzene ring of toluene can promote solubility despite the polarity mismatch. |

| Benzene | Moderate | Similar to toluene. | |

| Nonpolar Aliphatic | Hexanes | Low | Significant mismatch in polarity. Dominated by weak van der Waals forces, which are insufficient to overcome the solute's dipole-dipole interactions. |

| Heptane | Low | Similar to hexanes. | |

| Ethers | Diethyl Ether | Moderate to High | Good dipole-dipole interactions, but lower polarity than THF may slightly reduce solubility. |

A Validated Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a solvent at a specific temperature.

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a chosen organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or sealed flasks

-

Magnetic stirrer and stir bars

-

Temperature-controlled incubator or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (e.g., 50 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled environment (e.g., incubator shaker) set to the desired temperature.

-

Stir the suspension vigorously for a sufficient time to reach equilibrium. A duration of 24 hours is typically adequate.

-

After the equilibration period, cease agitation and allow the excess solid to sediment for at least 2 hours, ensuring a clear supernatant.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter. To prevent premature precipitation, ensure the syringe and filter are at the same temperature as the solution.

-

Immediately dispense the aliquot into a pre-weighed volumetric flask and record the weight.

-

Dilute the sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure reproducibility and statistical validity.

-

Conclusion and Future Outlook

The solubility of this compound is a multifaceted property governed by its moderately polar nature and its capacity to act as a hydrogen bond acceptor. While highly soluble in polar aprotic and protic solvents, its solubility is limited in nonpolar aliphatic media. This guide provides a robust framework for understanding, predicting, and, most importantly, experimentally verifying its solubility. The provided protocol for isothermal equilibrium solubility determination represents a self-validating system for generating reliable, in-house data critical for process development and optimization. As the applications of this compound continue to expand, a thorough and quantitative understanding of its solution behavior will remain an indispensable tool for the modern chemist.

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 2-Fluoro-6-methoxypyridine

This guide provides a comprehensive technical overview of 2-Fluoro-6-methoxypyridine, a pivotal heterocyclic intermediate in modern drug discovery and development. We will explore the fundamental principles governing its synthesis, delve into a representative experimental protocol, and elucidate the compound's significance, grounded in the principles of synthetic chemistry and medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key biological interactions.[1] The strategic introduction of a fluorine atom and a methoxy group onto this ring system, as in this compound, imparts a unique combination of electronic and steric properties. The high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and enhance binding affinity to target proteins.[2] The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility. This distinct substitution pattern makes this compound a highly sought-after building block for constructing complex molecular architectures with tailored pharmacological profiles.[2][3]

The Discovery: A Synthesis Rooted in Nucleophilic Aromatic Substitution

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in a historical context, its synthesis is a logical extension of well-established principles in heterocyclic chemistry, specifically the nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings. The presence of two activating halogen substituents at the 2- and 6-positions makes the pyridine ring highly susceptible to nucleophilic attack at these positions.[4][5]

The most probable and industrially relevant synthetic route to this compound involves the selective mono-substitution of a 2,6-dihalopyridine precursor. A common and efficient starting material for this transformation is 2,6-difluoropyridine or 2,6-dichloropyridine.[6][7]

The Underlying Chemistry: Regioselectivity in Pyridine SNAr

The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density at the ortho (2- and 6-) and para (4-) positions, making them susceptible to nucleophilic attack. When a nucleophile, such as the methoxide ion (CH₃O⁻), attacks the C-2 or C-6 position of a 2,6-dihalopyridine, a negatively charged intermediate, known as a Meisenheimer complex, is formed.[8] This intermediate is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom, which is a significant stabilizing contribution.[5] The subsequent departure of a halide ion restores the aromaticity of the ring, yielding the substituted product.

The selective mono-substitution to yield this compound from a dihalo-precursor is achieved by carefully controlling the reaction stoichiometry, typically using one equivalent of the nucleophile.

Synthesis of this compound: A Representative Protocol

The following is a detailed, step-by-step methodology for a common laboratory-scale synthesis of this compound, predicated on the nucleophilic aromatic substitution of 2,6-dichloropyridine. This approach is often favored due to the lower cost and ready availability of the starting dichloro-precursor compared to difluoropyridine. The initial halogen exchange reaction to produce the fluoro-chloro intermediate is a key step.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,6-Dichloropyridine | 98% | Major Chemical Supplier |

| Potassium Fluoride (spray-dried) | ≥99% | Major Chemical Supplier |

| Sodium Methoxide | 95% | Major Chemical Supplier |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Major Chemical Supplier |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Major Chemical Supplier |

| Diethyl Ether | Anhydrous, ≥99.7% | Major Chemical Supplier |

| Saturated Aqueous NaCl | Prepared in-house | |

| Anhydrous Magnesium Sulfate | Major Chemical Supplier |

Experimental Workflow

The synthesis can be conceptualized as a two-stage, one-pot process or a sequential two-step process. For clarity, a sequential approach is detailed below.

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure

Step 1: Synthesis of 2-Chloro-6-fluoropyridine

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,6-dichloropyridine (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add spray-dried potassium fluoride (1.1 eq).

-

Reaction: Heat the reaction mixture to 180-190 °C and stir vigorously. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloro-6-fluoropyridine can be purified by distillation.

Step 2: Synthesis of this compound

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the 2-chloro-6-fluoropyridine (1.0 eq) from Step 1 and anhydrous methanol.

-

Reagent Addition: Carefully add sodium methoxide (1.1 eq) portion-wise. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir. Monitor the reaction progress by GC or TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench with water.

-

Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x volumes). Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Characterization Data

The final product, this compound, is typically a colorless to light yellow liquid.[2] Its identity and purity are confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₆FNO |

| Molar Mass | 127.12 g/mol |

| Boiling Point | 185 - 187 °C |

| Density | 1.146 g/cm³ |

| Refractive Index | ~1.495 |

Applications in Drug Discovery and Beyond

This compound is a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its utility stems from the differential reactivity of the C-F and C-O bonds, allowing for selective downstream functionalization. It is a key component in the synthesis of nitrogen-containing heterocyclic drugs.[2] Beyond pharmaceuticals, it also finds applications in the development of novel agrochemicals and materials science.[2]

Conclusion

The synthesis of this compound is a testament to the power and predictability of nucleophilic aromatic substitution in heterocyclic chemistry. While its "discovery" may not be attributable to a single eureka moment, its emergence as a key building block is a direct result of the systematic exploration of fluorinated pyridines in the quest for novel and improved chemical entities. The synthetic routes, grounded in fundamental chemical principles, provide a reliable and scalable means of producing this valuable compound, thus fueling innovation in drug discovery and other scientific disciplines.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. This compound | Properties, Uses, Safety Data, Supplier in China [pipzine-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. echemi.com [echemi.com]

- 6. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Value of a Disubstituted Pyridine

An In-depth Technical Guide to the Role of 2-Fluoro-6-methoxypyridine in Organic Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Among the vast array of substituted pyridines, this compound has emerged as a uniquely versatile and powerful building block. Its strategic disubstitution pattern—an activating, nucleofugal fluorine atom and a modulating, directing methoxy group—provides chemists with a predictable and controllable platform for constructing complex molecular architectures.[3]

The fluorine atom at the 2-position, activated by the ring nitrogen, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3][4][5] This reactivity is finely tuned by the electron-donating methoxy group at the 6-position, which also influences the regioselectivity of other transformations, such as directed metalation.[3] This guide elucidates the core reactivity of this compound, providing field-proven insights, detailed experimental protocols, and a mechanistic framework to empower researchers in leveraging its full synthetic potential.

| Property | Value | Reference |

| CAS Number | 116241-61-3 | [6][7] |

| Molecular Formula | C₆H₆FNO | [3][7] |

| Molar Mass | 127.12 g/mol | [3][7] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 185 - 187 °C | [3] |

| Density | 1.146 g/cm³ | [3] |

Pillar 1: Nucleophilic Aromatic Substitution (SNAr) - The Primary Reaction Manifold

The most prominent role of this compound in synthesis is as an electrophile in SNAr reactions.[8] The electron-withdrawing nature of the pyridine nitrogen atom depletes the electron density of the ring, particularly at the α (2,6) and γ (4) positions, making them susceptible to nucleophilic attack.[9] The fluorine atom at C-2 is an exceptional leaving group in this context, significantly better than other halogens, due to the high electronegativity which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[4][10]

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[11] In the subsequent step, aromaticity is restored by the expulsion of the fluoride ion.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reaction is highly general, accommodating a wide range of oxygen, nitrogen, sulfur, and carbon nucleophiles, making it a cornerstone for introducing diverse functionalities onto the pyridine ring.

Field-Proven Protocol: Synthesis of 2-Anilino-6-methoxypyridine

This protocol provides a reliable, step-by-step method for a typical SNAr reaction using an amine nucleophile.

Objective: To replace the fluorine atom of this compound with an aniline moiety.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.

-

Add aniline (1.2 eq) followed by powdered potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-anilino-6-methoxypyridine.

Causality Behind Choices:

-

Base (K₂CO₃): A non-nucleophilic base is required to neutralize the HF formed in situ, driving the reaction to completion.

-

Solvent (DMF): A polar aprotic solvent is ideal as it can solvate the cation of the base while not interfering with the nucleophile, accelerating the reaction rate.

-

Excess Nucleophile: Using a slight excess of aniline ensures the complete consumption of the limiting starting material.

Pillar 2: Directed Metalation and Functionalization

While SNAr is its primary mode of reactivity, the substituents on this compound also allow for directed ortho-metalation (DoM), a powerful C-H functionalization strategy.[12] In this process, a strong base, typically an organolithium reagent, selectively removes a proton from a position ortho to a directing metalating group (DMG). The pyridine nitrogen is a powerful DMG, as is the methoxy group.

For this compound, the potential sites for deprotonation are C-3, C-4, and C-5. The C-6 position is blocked by the methoxy group.

-

The methoxy group directs to C-5.

-

The pyridine nitrogen directs to C-6 (blocked) and C-2 (blocked by fluorine).

-

The inductive effect of the fluorine atom at C-2 will increase the acidity of the proton at C-3.

Therefore, lithiation is most likely to occur at the C-3 or C-5 position, depending on the specific base and reaction conditions used.[13][14] The resulting organolithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles (E⁺) to install new functional groups with high regioselectivity.

Caption: Workflow for Directed ortho-Metalation (DoM).

Experimental Protocol: Regioselective Lithiation and Iodination at C-5

Objective: To introduce an iodine atom at the C-5 position via a DoM-quench sequence.

Materials:

-

This compound (1.0 eq)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

-

Iodine (I₂) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel.

-

Add anhydrous THF to the flask and cool the solvent to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) to the cold THF.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.

-

Add the iodine solution dropwise to the pyridyllithium solution at -78 °C.

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C, then warm slowly to room temperature.

-

Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume excess iodine.

-

Extract the mixture with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography to afford 2-fluoro-5-iodo-6-methoxypyridine.

Trustworthiness of the Protocol:

-

Low Temperature: The use of -78 °C is critical to ensure the kinetic deprotonation occurs regioselectively and to prevent decomposition of the organolithium intermediate.

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. Rigorous exclusion of water is mandatory for success.

Pillar 3: Application in Cross-Coupling Reactions

While the C-F bond is not typically cleaved in standard palladium-catalyzed cross-coupling reactions, this compound is an excellent precursor for generating substrates for such transformations.[3] Following the DoM protocol described above, the pyridine ring can be functionalized with groups amenable to cross-coupling, such as halides (Br, I) or boronic esters.[15][16]

For example, the 2-fluoro-5-iodo-6-methoxypyridine synthesized in the previous protocol is a prime candidate for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions at the C-5 position. This two-step sequence (DoM/iodination followed by cross-coupling) transforms a simple C-H bond into a new C-C or C-N bond, dramatically increasing molecular complexity.

| Coupling Reaction | Reagent Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Na₂CO₃ | C(sp²)-C(sp²) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C(sp²)-C(sp) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C(sp²)-N |

This strategy provides a modular approach to building libraries of substituted 6-methoxypyridines, a privileged scaffold in medicinal chemistry.[17][18] The fluorine at C-2 can be retained as a metabolic blocking point or a modulator of pKa, or it can be displaced by a nucleophile in a subsequent SNAr step, demonstrating the orthogonal reactivity inherent in this molecule.

Conclusion: A Multifaceted Synthetic Tool

This compound is far more than a simple substituted heterocycle; it is a sophisticated synthetic building block with multiple, orthogonally addressable reactive sites. Its utility is centered on three core transformations:

-

Facile SNAr at the C-2 position for the introduction of a wide array of nucleophiles.

-

Regioselective DoM for C-H functionalization at other positions on the ring.

-

Versatile Precursor for cross-coupling reactions to build molecular complexity.

The interplay between the activating fluorine and the modulating methoxy group provides a predictable platform for advanced organic synthesis. For researchers in drug discovery and materials science, mastering the reactivity of this molecule opens a direct and efficient path to novel and valuable chemical entities.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | Properties, Uses, Safety Data, Supplier in China [pipzine-chem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 116241-61-3 [sigmaaldrich.com]

- 7. This compound | C6H6FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? | Semantic Scholar [semanticscholar.org]

- 15. chemscene.com [chemscene.com]

- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 17. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Fluoro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 2-Aryl-6-methoxypyridine Motif

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol focuses on a particularly valuable, yet challenging, substrate class: 2-fluoro-6-methoxypyridine. The resulting 2-aryl-6-methoxypyridine scaffold is a privileged motif in medicinal chemistry. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.

However, the coupling of 2-halopyridines, especially those bearing electron-donating groups like methoxy, presents a unique set of challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation—a phenomenon often referred to as the "2-pyridyl problem".[2][3] Furthermore, the electron-rich nature of the pyridine ring can make oxidative addition, the first committed step of the catalytic cycle, more difficult compared to electron-deficient systems.[4]

This guide provides a comprehensive framework for successfully executing the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer a systematic approach to troubleshooting common issues.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

Figure 1: The Suzuki-Miyaura catalytic cycle.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step, particularly with electron-rich halides.[4][6] The C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds, making this step particularly challenging.

-

Transmetalation : The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[5] This complex then transfers its organic group to the palladium center, displacing the halide. The choice of base is critical as it influences the rate of this step and can affect side reactions.[7]

-

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1][5]

Critical Experimental Parameters: A Guided Approach

The success of the Suzuki coupling with this compound hinges on the judicious selection of several key parameters.

Catalyst and Ligand Selection

The choice of palladium source and, more importantly, the ancillary ligand is crucial for overcoming the challenges associated with this substrate.

-

Palladium Precatalyst : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and preformed catalyst-ligand complexes like Pd(PPh₃)₄ or Buchwald precatalysts (e.g., XPhos Pd G4).[8][9][10] While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader applicability.[10]

-

Ligands : For electron-rich and sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often required.[11][12][13] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[11] Examples include:

The Role of the Base

The base plays multiple roles in the catalytic cycle, including the formation of the active boronate species and facilitating the regeneration of the Pd(0) catalyst.[5][7] The strength and nature of the base can profoundly impact the reaction outcome.

-

Inorganic Bases :

-

Potassium Phosphate (K₃PO₄) : Often an excellent choice, providing a good balance of reactivity while minimizing side reactions like ester hydrolysis.[10][16]

-

Potassium or Cesium Carbonate (K₂CO₃, Cs₂CO₃) : Widely used and effective for a broad range of substrates.[3][17] Cesium carbonate is more soluble and can be advantageous in certain solvent systems.

-

-

Stronger Bases :

-

Potassium tert-butoxide (KOtBu) : Can significantly increase reaction rates, especially with sterically hindered partners, but may promote side reactions.[7]

-

Solvent System

The solvent must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is commonly employed.

-

Aprotic Polar Solvents : 1,4-Dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used.[16][18][19] Dioxane/water mixtures are a robust starting point.[10]

-

Aromatic Solvents : Toluene can also be effective, particularly at higher temperatures.[19]

Boron Reagent

While boronic acids are the most common coupling partners, their stability can be an issue, with protodeboronation (replacement of the C-B bond with C-H) being a major side reaction.[3]

-

Boronic Acids : Readily available but susceptible to decomposition.[3]

-

Boronate Esters (e.g., pinacol esters) : More stable towards protodeboronation and often provide more reproducible results.[3][14]

-

Potassium Trifluoroborate Salts (R-BF₃K) : Highly stable, crystalline solids that are easy to handle and can be excellent coupling partners.[8]

Recommended Protocol: Suzuki Coupling of this compound with an Arylboronic Acid

This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Materials

-

This compound (1.0 equiv.)

-

Arylboronic acid or ester (1.2–1.5 equiv.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., SPhos, 4-5 mol%)

-

Base (e.g., K₃PO₄, 2.0–3.0 equiv.)

-

Anhydrous 1,4-Dioxane

-

Degassed Deionized Water

-

Standard laboratory glassware (Schlenk flask or sealable reaction vial)

-

Inert gas supply (Argon or Nitrogen)

Procedure

-

Reaction Setup : To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), the palladium precatalyst (Pd₂(dba)₃, 2 mol%), and the ligand (SPhos, 4.5 mol%).[1][10][20]

-

Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[1][2]

-

Solvent Addition : Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 or 5:1 solvent ratio. The final concentration of the limiting reagent should be approximately 0.1–0.2 M.[10][16]

-

Reaction : Heat the reaction mixture to 90–110 °C in a preheated oil bath and stir vigorously.[2][21]

-

Monitoring : Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS. Reaction times can vary from a few hours to 24 hours.[1]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[2][10]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter the mixture, and concentrate the filtrate under reduced pressure.[1][2]

-

Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-methoxypyridine.[22]

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions for Suzuki couplings of challenging halopyridines, providing a basis for comparison and optimization.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromopyridine deriv. | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | Dioxane/H₂O | 90-100 | Moderate-Good | [10] |

| 2-Chloropyridine deriv. | Arylboronic acid | Pd₂(dba)₃ (2-3) | SPhos (6-9) | KF (anhyd.) | 1,4-Dioxane | 110 | Good | [20] |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl)boronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 65-100 | 5-89 | [14][23] |

| 6-Methoxypyridyl-2-boronic ester | Aryl bromide | Pd catalyst (3) | Phosphine oxide (3) | CsF (2) | Toluene | 90 | Good | [21] |

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues and provides actionable solutions.[3]

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient base or solvent system. 3. Catalyst inhibition by pyridine nitrogen.[3] 4. Low reaction temperature. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, Toluene).[9] 3. Increase ligand loading or switch to a bulkier ligand (e.g., XPhos, RuPhos).[14] 4. Increase the reaction temperature. |

| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic impurities. 2. Prolonged reaction time at high temperature. 3. Base is too strong. | 1. Use anhydrous solvents and ensure reagents are dry. 2. Optimize for shorter reaction times. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[3] 3. Use a milder base like KF or K₂CO₃.[18] |

| Formation of Homocoupled Products | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents. 2. Re-evaluate the base and solvent combination to promote the desired cross-coupling pathway. |

| Hydrodehalogenation of Starting Material | 1. Presence of a hydrogen source. 2. Side reaction pathway of the palladium catalyst. | 1. Ensure anhydrous conditions. 2. Screen different ligands and catalyst systems. |

Safety and Handling

-

Reagents : this compound, boronic acids, palladium catalysts, and phosphine ligands can be toxic, irritants, or sensitizers. Always consult the Safety Data Sheet (SDS) for each chemical before use.[24][25][26][27]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[27]

-

Handling : Handle all reagents in a well-ventilated fume hood. Avoid inhalation of dusts and vapors.[26][27]

-

Waste Disposal : Dispose of chemical waste according to institutional and local regulations.[24]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for accessing valuable scaffolds in drug discovery and materials science. While challenges such as catalyst inhibition and substrate reactivity exist, a systematic approach to optimizing reaction parameters can lead to high yields and reproducible results. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can successfully employ this protocol to synthesize a diverse range of 2-aryl-6-methoxypyridine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. benchchem.com [benchchem.com]

- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]

- 16. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

- 18. researchgate.net [researchgate.net]

- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. rsc.org [rsc.org]

- 23. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fishersci.com [fishersci.com]

- 25. afgsci.com [afgsci.com]

- 26. fishersci.com [fishersci.com]

- 27. assets.thermofisher.com [assets.thermofisher.com]

Application Notes and Protocols: The Strategic Utility of 2-Fluoro-6-methoxypyridine in Medicinal Chemistry

Introduction: The Privileged Role of 2,6-Disubstituted Pyridines in Drug Discovery